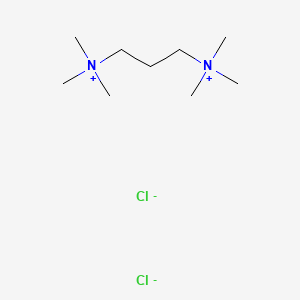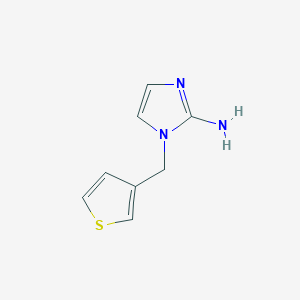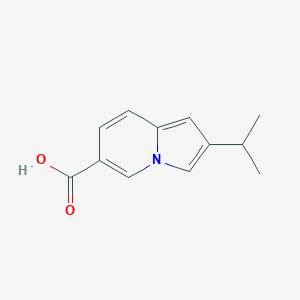
2-(Propan-2-yl)indolizine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)indolizine-6-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)indolizine-6-carboxylic acid typically involves the radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids . This method offers a new and expedient strategy for the synthesis of useful indolizines in moderate to good yields and exhibits a broad substrate scope and good functional group tolerance .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Propan-2-yl)indolizine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)indolizine-6-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-yl)indolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, thereby exerting its biological effects . The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Indole-2-carboxylic acid: Another indole derivative with diverse biological and clinical applications.
Comparison: 2-(Propan-2-yl)indolizine-6-carboxylic acid is unique due to its specific structural features and the presence of the indolizine ring system. This distinguishes it from other indole derivatives, which may have different biological activities and applications. The compound’s unique structure also contributes to its potential as a versatile building block in synthetic chemistry and its diverse range of scientific research applications .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-propan-2-ylindolizine-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-8(2)10-5-11-4-3-9(12(14)15)6-13(11)7-10/h3-8H,1-2H3,(H,14,15) |
Clave InChI |
UHWKUFOOKRYQIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN2C=C(C=CC2=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


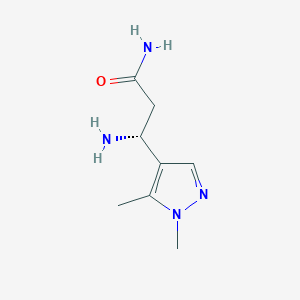
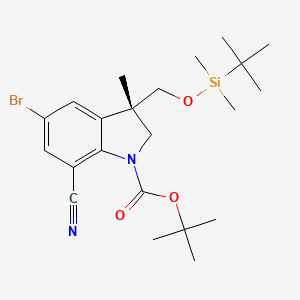
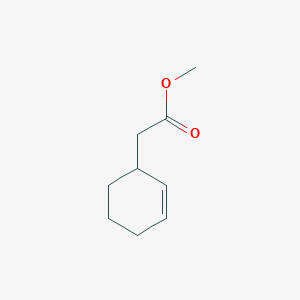





![2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)
